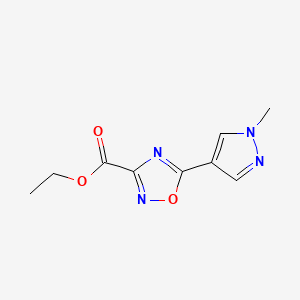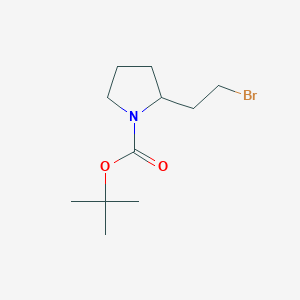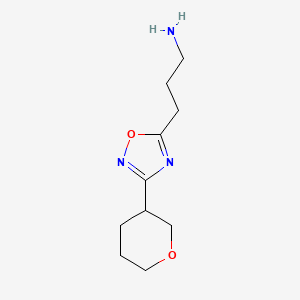
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclocondensation of hydrazine with carbonyl compounds, followed by cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as multicomponent reactions and green chemistry approaches, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents.
Agrochemistry: The compound is investigated for its potential use in pesticides and herbicides.
Coordination Chemistry: It is used in the synthesis of metal complexes with potential catalytic and biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenylpyrazole share structural similarities with Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylate and 3,5-diphenyl-1,2,4-oxadiazole are structurally related.
Uniqueness
This compound is unique due to its combined pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other scientific applications .
Propiedades
Fórmula molecular |
C9H10N4O3 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3 |
Clave InChI |
VQERELSXGAOZFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)



![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)

![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
